(2R)-6-Iodo-2-chromanecarboxylic acid

Description

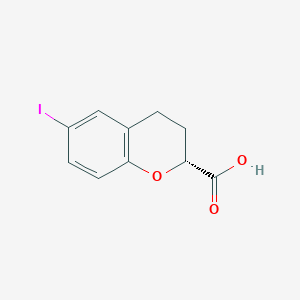

(2R)-6-Iodo-2-chromanecarboxylic acid is a chiral chromane derivative featuring a carboxylic acid group at the 2-position and an iodine substituent at the 6-position of the benzopyran ring. Its stereochemistry at the 2-position (R-configuration) is critical for its biological interactions, particularly in enzyme inhibition or receptor binding studies.

Properties

Molecular Formula |

C10H9IO3 |

|---|---|

Molecular Weight |

304.08 g/mol |

IUPAC Name |

(2R)-6-iodo-3,4-dihydro-2H-chromene-2-carboxylic acid |

InChI |

InChI=1S/C10H9IO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)/t9-/m1/s1 |

InChI Key |

KUUOJGIUGRFQCR-SECBINFHSA-N |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)I)O[C@H]1C(=O)O |

Canonical SMILES |

C1CC2=C(C=CC(=C2)I)OC1C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Chromanecarboxylic Acid Derivatives

Chromane-based carboxylic acids are widely studied for their antioxidant, anti-inflammatory, and enzyme-modulating properties. Below is a comparison of key analogs:

Halogenated Carboxylic Acids

Halogenation significantly alters physicochemical properties. For example:

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8): This pyrimidine derivative lacks the chromane scaffold but shares a halogen-carboxylic acid motif.

- Iodinated aromatic acids (e.g., iodotyrosine): The iodine atom in (2R)-6-iodo-2-chromanecarboxylic acid may confer similar stability in radiolabeling applications, though its chromane backbone offers distinct pharmacokinetic properties .

Bicyclic Carboxylic Acids

Compounds like cephalosporin derivatives (e.g., pharmacopeial standards in PF 43(1)) share bicyclic frameworks but differ in functional groups and biological targets. For instance, cephalosporins feature β-lactam rings for antibiotic activity, whereas the chromane system in this compound is non-β-lactam and may target non-bacterial pathways .

Research Findings and Limitations

- Synthetic Challenges : The introduction of iodine at the 6-position requires careful control of reaction conditions to avoid ring dehalogenation, a problem less prevalent in chloro or methyl analogs .

- Biological Potential: While (2R)-aziridine-2-carboxylic acid derivatives are validated as peptide modifiers , the (2R)-6-iodo compound’s bioactivity remains underexplored, likely due to synthetic accessibility hurdles.

- Structural Advantages : The iodine atom’s polarizability could enhance binding affinity in enzyme active sites compared to smaller halogens, though this hypothesis requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.